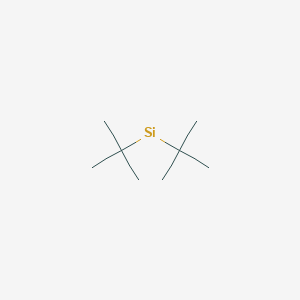

Di-tert-butylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H18Si |

|---|---|

Molecular Weight |

142.31 g/mol |

InChI |

InChI=1S/C8H18Si/c1-7(2,3)9-8(4,5)6/h1-6H3 |

InChI Key |

JTGAUXSVQKWNHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si]C(C)(C)C |

Synonyms |

di-tert-butylsilylene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Di-tert-butylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of di-tert-butylsilane, a sterically hindered organosilicon compound with increasing importance in organic synthesis and materials science. This document details the primary synthetic methodologies, including Grignard-based and organolithium approaches, alongside robust purification techniques essential for obtaining high-purity material. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for the efficient and safe production of this compound.

Synthesis of this compound

The synthesis of this compound primarily involves the formation of two silicon-carbon bonds between a silicon atom and two tert-butyl groups. The most common and industrially viable methods utilize Grignard reagents or tert-butyllithium.

Grignard Reaction Route

The Grignard reaction offers a scalable and cost-effective method for the synthesis of this compound. This approach involves the reaction of a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride, with dichlorosilane (B8785471) in the presence of a copper catalyst. The steric bulk of the tert-butyl group plays a significant role in favoring the formation of the di-substituted product.

A common synthetic pathway involves the in situ preparation of the Grignard reagent followed by the copper-catalyzed reaction with dichlorosilane.

Reaction Scheme:

An In-depth Technical Guide to the Physical and Chemical Properties of Di-tert-butylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butylsilane ((t-Bu)₂SiH₂) is a sterically hindered organosilane that serves as a versatile reagent in organic synthesis and materials science. Its bulky tert-butyl groups impart unique stability and reactivity, making it a valuable tool for selective transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties

This compound is a colorless liquid at room temperature. The presence of the two bulky tert-butyl groups significantly influences its physical properties, leading to a relatively low boiling point for its molecular weight and good solubility in common organic solvents. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₀Si | [1][2] |

| Molecular Weight | 144.33 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -38 °C | [2] |

| Boiling Point | 129-130 °C | [2] |

| Density | 0.729 g/mL at 25 °C | [2] |

| Refractive Index (n₂₀/D) | 1.42 | [2] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is centered around the silicon-hydrogen bonds. The bulky tert-butyl groups provide steric shielding, which can lead to high selectivity in its reactions. It is primarily used as a reducing agent and as a precursor for the introduction of the di-tert-butylsilyl protecting group.

Key chemical characteristics include:

-

Stability: this compound is more stable than many other silanes due to the steric hindrance provided by the tert-butyl groups. It is, however, sensitive to moisture and air.[3]

-

Reactivity: The Si-H bonds are susceptible to reaction with a variety of functional groups, often catalyzed by metals or bases.

-

Protecting Group Chemistry: The di-tert-butylsilyl group is a robust protecting group for alcohols.

-

Hydrosilylation: It can participate in hydrosilylation reactions with unsaturated compounds.

Synthesis of this compound

This compound can be synthesized via the reaction of a Grignard reagent with a chlorosilane. A common method involves the reaction of tert-butylmagnesium chloride with dichlorosilane (B8785471).

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on the principles outlined in the patent literature.[4]

Materials:

-

Magnesium turnings

-

Iodine (catalyst)

-

tert-Butyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dichlorosilane

-

Copper(I) bromide (catalyst)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Gas inlet/outlet

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (0.5 mol) and a crystal of iodine.

-

Add anhydrous THF (150 mL).

-

From a dropping funnel, add a solution of tert-butyl chloride (0.55 mol) in anhydrous THF dropwise to the magnesium suspension. The reaction is initiated by the iodine and gentle heating may be required. Maintain the internal temperature between 40-50 °C.

-

After the addition is complete, stir the mixture at 55 °C for 1 hour to ensure complete formation of the Grignard reagent (tert-butylmagnesium chloride).

-

-

Reaction with Dichlorosilane:

-

To the freshly prepared Grignard reagent, add a catalytic amount of copper(I) bromide (5 mmol).

-

Introduce dichlorosilane gas (0.24 mol) into the reaction mixture via a gas dispersion tube at 50 °C over a period of 1 hour.

-

After the addition of dichlorosilane is complete, continue to stir the reaction mixture for an additional 2 hours at the same temperature.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Caption: Workflow for the synthesis of this compound.

Key Reactions of this compound

This compound is a key reagent in several important organic transformations, including dehydrogenative coupling and silylation of terminal alkynes.

Dehydrogenative Coupling of Alcohols

This compound can be used to protect alcohols through a dehydrogenative coupling reaction, which forms a silyl (B83357) ether and liberates hydrogen gas. This reaction is often catalyzed by a base.

This protocol is based on the general procedure for the sodium hydroxide-catalyzed dehydrocoupling of alcohols with hydrosilanes.

Materials:

-

This compound

-

Benzyl (B1604629) alcohol

-

Sodium hydroxide (B78521) (pellets)

-

Anhydrous toluene

-

Nitrogen or Argon gas

Equipment:

-

Schlenk flask

-

Magnetic stirrer

-

Oil bath

Procedure:

-

To a Schlenk flask under an inert atmosphere, add sodium hydroxide pellets (5 mol%).

-

Add anhydrous toluene, followed by benzyl alcohol (1.0 mmol).

-

Add this compound (1.2 mmol) to the stirred suspension.

-

Heat the reaction mixture in an oil bath at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the sodium hydroxide.

-

Remove the solvent under reduced pressure to yield the crude benzyloxy-di-tert-butylsilane.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

References

An In-depth Technical Guide to the Spectral Analysis of Di-tert-butylsilane

Introduction

Di-tert-butylsilane ([(

CH3322Data Presentation

The anticipated spectral data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.0 | Singlet | 18H | C-(CH₃)₃ |

| ~3.5 | Singlet | 2H | Si-H₂ |

Note: The precise chemical shifts can vary depending on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~28 | C-(C H₃)₃ |

| ~20 | C -(CH₃)₃ |

Note: The precise chemical shifts can vary depending on the solvent used.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2960-2860 | Strong | C-H stretching |

| ~2150 | Strong | Si-H stretching |

| ~1470 | Medium | C-H bending (asymmetrical) |

| ~1365 | Medium | C-H bending (symmetrical) |

| ~820 | Strong | Si-C stretching |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 144 | Moderate | [M]⁺ (Molecular Ion) |

| 87 | High | [M - C(CH₃)₃]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data for a liquid organosilane compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon environments in the this compound molecule.

Methodology:

-

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to the solvent by the manufacturer to set the chemical shift reference to 0 ppm.

-

-

Instrumentation and Data Acquisition:

-

NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons.[1]

-

The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound by their vibrational frequencies.

Methodology:

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid at room temperature, the simplest method is to prepare a thin film between two salt plates (e.g., NaCl or KBr).

-

A single drop of the liquid is placed on the surface of one salt plate.

-

The second plate is carefully placed on top to create a thin, uniform film.

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean, empty salt plates is recorded first.

-

The salt plates with the sample are then placed in the sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum to yield the spectrum of the compound.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to aid in its identification.

Methodology:

-

Sample Introduction and Ionization:

-

For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2]

-

A dilute solution of the compound in a volatile solvent (e.g., heptane (B126788) or dichloromethane) is prepared.[2]

-

The solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent.

-

The separated compound then enters the mass spectrometer's ion source.

-

Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structure confirmation of a known chemical compound like this compound.

References

An In-depth Technical Guide to the Reactivity of Di-tert-butylsilane with Common Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butylsilane ((t-Bu)₂SiH₂) is a sterically hindered organosilane that has garnered significant interest in organic synthesis due to its unique reactivity and selectivity. The presence of two bulky tert-butyl groups on the silicon atom profoundly influences its chemical behavior, rendering it a versatile reagent for a range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound with various common functional groups, including carbonyls, alcohols, amines, and unsaturated systems. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the synthetic utility of this reagent. This document summarizes key reactions, provides detailed experimental protocols for representative transformations, and presents quantitative data in a clear, comparative format. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Reduction of Carbonyl Compounds

This compound has demonstrated utility as a reducing agent for carbonyl compounds, often exhibiting unique selectivity due to its steric bulk.

Ketones

The acid-catalyzed reduction of ketones with this compound can proceed with notable stereoselectivity. For instance, the reduction of alkyl-substituted cyclohexanones has been shown to favor the formation of the thermodynamically less stable axial alcohol derivative.

Table 1: Reduction of 4-tert-butylcyclohexanone (B146137) with this compound

| Substrate | Product | Reagent and Conditions | Yield (%) | Reference |

| 4-tert-butylcyclohexanone | cis-4-tert-butylcyclohexyl trifluoroacetate | (t-Bu)₂SiH₂, CF₃COOH | 67 | [1] |

Experimental Protocol: Acid-Catalyzed Reduction of 4-tert-butylcyclohexanone

To a solution of 4-tert-butylcyclohexanone (1.0 mmol) in a suitable solvent such as dichloromethane, is added this compound (1.2 mmol). The mixture is cooled to 0 °C, and trifluoroacetic acid (1.2 mmol) is added dropwise. The reaction is stirred at this temperature and monitored by thin-layer chromatography until completion. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired cis-4-tert-butylcyclohexyl trifluoroacetate.

Logical Relationship: Stereoselective Ketone Reduction

Caption: Stereoselective reduction of 4-tert-butylcyclohexanone.

Esters and Amides

While the reduction of esters and amides to their corresponding alcohols and amines is a fundamental transformation in organic synthesis, specific and detailed reports on the use of this compound for these purposes are not extensively documented in the readily available literature. The reactivity of silanes in these reductions is often dependent on the specific silane (B1218182) and the catalyst employed. Generally, the reduction of esters and amides requires harsher conditions or the use of more reactive silanes or catalytic activation.

Hydrosilylation of Alkenes and Alkynes

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for the synthesis of organosilicon compounds. While this compound can participate in these reactions, the steric hindrance of the tert-butyl groups can influence reactivity and regioselectivity. The reaction often requires a catalyst, such as platinum complexes or radical initiators.

A proposed general mechanism for the hydrosilylation of alkenes involves a radical chain process. A silyl radical, generated from this compound, adds to the alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of this compound to propagate the chain.

Experimental Workflow: Catalytic Hydrosilylation of an Alkene

Caption: General experimental workflow for alkene hydrosilylation.

Silylation of Alcohols, Amines, and Carboxylic Acids (Dehydrocoupling and Protection)

This compound is a valuable reagent for the silylation of various functional groups, which can serve as a means of protection or to modify the reactivity of the substrate. These reactions typically proceed via a dehydrocoupling mechanism, releasing hydrogen gas as a byproduct.

Alcohols

The silylation of alcohols with this compound provides access to bulky di-tert-butylsilyl ethers, which are robust protecting groups. The reaction can be catalyzed by various catalysts, including gold nanoparticles.[2]

Table 2: Dehydrocoupling of Benzyl (B1604629) Alcohol with this compound

| Substrate | Product | Reagent and Conditions | Catalyst | Reference |

| Benzyl alcohol | Benzyloxy this compound | (t-Bu)₂SiH₂ | NaOH | [2] |

Experimental Protocol: NaOH-Catalyzed Silylation of Benzyl Alcohol

In a reaction vessel, benzyl alcohol (1.0 mmol) and this compound (1.2 mmol) are dissolved in a suitable solvent like toluene. A catalytic amount of sodium hydroxide (B78521) is added, and the reaction mixture is stirred at room temperature or with gentle heating. The reaction progress is monitored by the evolution of hydrogen gas and confirmed by TLC or GC analysis. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.

Amines

Similar to alcohols, amines can undergo dehydrocoupling with this compound to form N-silylated amines. This reaction is often catalyzed by transition metals, such as gold.[2]

Table 3: Dehydrogenative Coupling of Aniline (B41778) with this compound

| Substrate | Product | Reagent and Conditions | Catalyst | Reference |

| Aniline | 1,1-di-tert-butyl-N-phenylsilanamine | (t-Bu)₂SiH₂ | Supported Gold Catalyst | [2] |

Signaling Pathway: Gold-Catalyzed Dehydrocoupling of Aniline

Caption: Proposed pathway for gold-catalyzed aniline silylation.

Carboxylic Acids

The reaction of this compound with carboxylic acids can lead to the formation of silyl esters. However, detailed studies specifically employing this compound for this transformation are not widely reported. The reaction of other silanes with carboxylic acids often requires activation or catalytic conditions.

C-H Bond Silylation

A significant application of this compound is in the direct silylation of C-H bonds, particularly in aromatic heterocycles. This transformation provides a powerful tool for the late-stage functionalization of complex molecules. The reaction can be effectively catalyzed by potassium tert-butoxide.[3][4]

Table 4: Potassium tert-Butoxide-Catalyzed C-H Silylation of N-Methylindole

| Substrate | Reagent | Product | Catalyst and Conditions | Yield (%) | Reference |

| N-Methylindole | Triethylsilane | 1-Methyl-2-(triethylsilyl)-1H-indole | KOt-Bu (0.2 equiv), 3.0 equiv silane | 70-72 | [3] |

Note: While this example uses triethylsilane, the protocol is general for hydrosilanes, including this compound.

Experimental Protocol: Potassium tert-Butoxide-Catalyzed C-H Silylation of N-Methylindole

An oven-dried Schlenk flask is charged with a magnetic stir bar and capped with a rubber septum. The flask is evacuated and back-filled with nitrogen. Potassium tert-butoxide (0.2 equiv) is added under a positive nitrogen flow. The flask is again evacuated and back-filled with nitrogen three times. N-Methylindole (1.0 equiv) and this compound (3.0 equiv) are added sequentially via syringe. The resulting mixture is stirred at room temperature, and the reaction is monitored. Upon completion, the reaction mixture is processed to isolate the silylated product.[3]

Logical Relationship: C-H Silylation Catalytic Cycle

Caption: Proposed radical mechanism for C-H silylation.

Conclusion

This compound stands out as a valuable reagent in organic synthesis, offering unique reactivity and selectivity profiles stemming from its sterically demanding tert-butyl substituents. Its applications span from stereoselective reductions of ketones to its use as a precursor for robust silyl ether protecting groups and as a partner in dehydrocoupling and C-H silylation reactions. While its utility in certain areas, such as the reduction of esters and amides, requires further exploration and documentation, the existing body of research clearly demonstrates its potential for the synthesis of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the capabilities of this compound in their synthetic endeavors, contributing to advancements in chemical synthesis and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. 二叔丁基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Potassium tert-Butoxide-Catalyzed Dehydrogenative C-H Silylation of Heteroaromatics: A Combined Experimental and Computational Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanisms of Di-tert-butylsilane Reactions in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butylsilane and its derivatives are versatile reagents in modern organic synthesis, prized for their unique steric and electronic properties. The bulky tert-butyl groups introduce significant steric hindrance around the silicon center, which profoundly influences reactivity and selectivity. This technical guide provides a detailed exploration of the core mechanisms of this compound reactions, including hydrosilylation, dehydrogenative coupling, reduction of carbonyl compounds, and its use as a protecting group. The information is presented to be a valuable resource for researchers in academia and industry, particularly those involved in drug development and complex molecule synthesis.

Hydrosilylation of Alkenes and Alkynes

Hydrosilylation, the addition of a Si-H bond across an unsaturated C-C bond, is a fundamental transformation for the synthesis of organosilanes. With this compound, this reaction is typically catalyzed by platinum complexes.

Mechanism: The Modified Chalk-Harrod Cycle

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. For this compound, this can be visualized as a catalytic cycle involving several key steps:

-

Oxidative Addition: The cycle begins with the oxidative addition of the Si-H bond of this compound to the low-valent platinum(0) catalyst, forming a platinum(II) intermediate.

-

Olefin Coordination: The alkene substrate then coordinates to the platinum center.

-

Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step is typically regioselective, with the hydride adding to the more substituted carbon of the double bond (anti-Markovnikov addition) to form a platinum-alkyl intermediate.

-

Reductive Elimination: The final step is the reductive elimination of the alkyl and silyl (B83357) groups, which forms the C-Si bond of the product and regenerates the platinum(0) catalyst.

Quantitative Data for Hydrosilylation

The efficiency of hydrosilylation reactions is dependent on the catalyst, substrate, and reaction conditions. Below is a summary of representative data.

| Substrate | Silane (B1218182) | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1-Heptyne | (t-Bu)₂SiHCl | H₂PtCl₆ | - | - | 60 | [1] |

| 1-Octene | Polymethylhydrosiloxane | Pt nanoparticles | - | - | Comparable to Karstedt's catalyst | [2] |

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of an Alkene

This protocol provides a general procedure for the hydrosilylation of an alkene using this compound and a platinum catalyst, such as Karstedt's catalyst.

Materials:

-

This compound

-

Alkene (e.g., 1-octene)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene (B28343)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere, a flame-dried Schlenk flask is charged with the alkene (1.0 equiv) and anhydrous toluene.

-

This compound (1.1 equiv) is added to the solution via syringe.

-

Karstedt's catalyst (0.01 mol%) is added to the stirred solution.

-

The reaction mixture is stirred at room temperature (or heated as required) and monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkylsilane.

Dehydrogenative Coupling and Silylation

This compound can react with alcohols and amines in a dehydrogenative coupling process to form silyl ethers and silylamines, respectively, with the liberation of hydrogen gas. This reaction can be catalyzed by strong bases or metal complexes.

Mechanism of Base-Catalyzed Dehydrogenative Coupling

The base-catalyzed dehydrogenative coupling of this compound with an alcohol is believed to proceed through the formation of a hypervalent silicon intermediate.

-

Activation of Alcohol: A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide (KOt-Bu), deprotonates the alcohol to form a more nucleophilic alkoxide.

-

Nucleophilic Attack: The alkoxide attacks the silicon center of this compound to form a pentacoordinate, hypervalent silicate (B1173343) intermediate.

-

Hydride Transfer and H₂ Elimination: The increased electron density on the silicon atom weakens the Si-H bond. A second molecule of the alcohol can then interact with the hydride on the silicon, leading to the elimination of dihydrogen (H₂) and formation of the silyl ether product. The base is regenerated in the process.

Quantitative Data for Dehydrogenative Coupling

| Alcohol | Silane | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | (t-Bu)₂SiH₂ | NaOH (10) | 18 | 25 | 96 | [3] |

Experimental Protocol: NaOH-Catalyzed Dehydrogenative Coupling

This protocol describes the synthesis of benzyloxy-di-tert-butylsilane from benzyl alcohol and this compound.[3]

Materials:

-

This compound

-

Benzyl alcohol

-

Sodium hydroxide (NaOH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Inert atmosphere apparatus

Procedure:

-

To a reaction vessel under an inert atmosphere, add sodium hydroxide (0.05 mmol, 10 mol%).

-

Add anhydrous THF (0.5 mL), followed by benzyl alcohol (0.5 mmol, 1.0 equiv).

-

Add this compound (0.75 mmol, 1.5 equiv) to the mixture.

-

Stir the reaction at 25 °C for 18 hours.

-

After the reaction is complete, the mixture can be filtered and the solvent removed under reduced pressure.

-

The product can be purified by distillation or chromatography if necessary.

Reduction of Carbonyl Compounds

Hydrosilanes, in combination with a Lewis acid, are effective reagents for the reduction of carbonyl compounds such as aldehydes, ketones, and esters. The bulky this compound can offer unique selectivity in these reductions.

Mechanism of Lewis Acid-Catalyzed Carbonyl Reduction

The reduction of a carbonyl compound with this compound in the presence of a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), is thought to proceed via activation of the silane.

-

Silane Activation: The Lewis acid interacts with a hydride on this compound, leading to a polarized complex and effectively generating a silylium-like species. This increases the electrophilicity of the silicon and the hydridic character of the remaining Si-H bond.

-

Carbonyl Activation: The Lewis acid can also coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Hydride Transfer: A hydride is transferred from the activated silane (or a related intermediate) to the activated carbonyl carbon, forming a silyloxy intermediate.

-

Workup: Hydrolytic workup of the silyloxy intermediate yields the corresponding alcohol.

Quantitative Data for Carbonyl Reduction

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Ketone Reduction

This protocol provides a general method for the reduction of a ketone using this compound and a Lewis acid catalyst.

Materials:

-

This compound

-

Ketone (e.g., acetophenone)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Inert atmosphere apparatus

Procedure:

-

Under an inert atmosphere, dissolve the ketone (1.0 equiv) in anhydrous DCM.

-

Add the Lewis acid catalyst, B(C₆F₅)₃ (1-5 mol%), to the solution.

-

Add this compound (1.2 equiv) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the corresponding alcohol.

Di-tert-butylsilylene as a Protecting Group

The di-tert-butylsilylene group is a valuable protecting group for diols, forming a cyclic silyl ether. Its steric bulk provides high stability and influences the stereochemical outcome of subsequent reactions.

Mechanism of Diol Protection

The protection of a 1,3-diol with di-tert-butylsilyl bis(trifluoromethanesulfonate) is a facile process that proceeds under mild conditions.

-

Activation of the Silylating Agent: Di-tert-butylsilyl bis(trifluoromethanesulfonate) is a highly reactive silylating agent.

-

Nucleophilic Attack: In the presence of a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the generated triflic acid, one of the hydroxyl groups of the diol attacks the silicon center, displacing a triflate group.

-

Intramolecular Cyclization: The second hydroxyl group then undergoes an intramolecular nucleophilic attack on the silicon center, displacing the second triflate group and forming the cyclic di-tert-butylsilylene ether.

Quantitative Data for Diol Protection

| Diol Type | Silylating Reagent | Base | Solvent | Time (min) | Temperature (°C) | Yield (%) | Reference |

| 1,3-Diol | t-Bu₂Si(OTf)₂ | 2,6-Lutidine | CH₂Cl₂ | 60 | 0 | 91 | [5][6] |

Experimental Protocol: Protection of a 1,3-Diol

This protocol details the protection of a 1,3-diol using di-tert-butylsilyl bis(trifluoromethanesulfonate).[5]

Materials:

-

1,3-Diol

-

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (t-Bu₂Si(OTf)₂)

-

2,6-Lutidine

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert atmosphere apparatus

Procedure:

-

To a solution of the 1,3-diol (1.0 mmol) and 2,6-lutidine (2.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere, add di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 mmol) dropwise.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography.

Conclusion

This compound and its derivatives are powerful tools in organic synthesis, offering unique reactivity and selectivity due to the sterically demanding tert-butyl groups. Understanding the mechanisms of hydrosilylation, dehydrogenative coupling, carbonyl reduction, and silylene protection allows chemists to strategically employ these reagents in the construction of complex molecules. The provided protocols and data serve as a practical guide for the application of this compound chemistry in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. HYDROXIDE-CATALYZED FORMATION OF SILICON-OXYGEN BONDS BY DEHYDROGENATIVE COUPLING OF HYDROSILANES AND ALCOHOLS - Patent 3328922 [data.epo.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. benchchem.com [benchchem.com]

- 6. synarchive.com [synarchive.com]

The Bulky Guardian: An In-depth Technical Guide to the Steric Hindrance Effects of Di-tert-butylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of modern organic synthesis, the precise control of reactivity is paramount. Steric hindrance, a fundamental concept in physical organic chemistry, is a powerful tool wielded by chemists to achieve chemo-, regio-, and stereoselectivity. This technical guide delves into the profound steric effects of the di-tert-butylsilyl group, a bulky yet versatile moiety derived from di-tert-butylsilane and its derivatives. We will explore its applications in selective protection of alcohols and diols, its influence on reaction pathways, and provide detailed experimental protocols for its utilization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this sterically demanding silane (B1218182) in the synthesis of complex molecules.

Introduction: The Role of Steric Hindrance in Silyl (B83357) Protecting Groups

Silyl ethers are indispensable protecting groups for hydroxyl functionalities in multi-step organic synthesis. The stability and reactivity of a silyl ether are intricately linked to the steric and electronic nature of the substituents on the silicon atom. While smaller silyl groups like trimethylsilyl (B98337) (TMS) offer transient protection, bulkier substituents provide greater stability and enable selective reactions.

The di-tert-butylsilyl group, with its two sterically demanding tert-butyl substituents, represents a significant leap in steric bulk compared to more common silyl protecting groups. This steric congestion around the silicon atom is the cornerstone of its utility, governing its reactivity and imparting a high degree of selectivity in its applications. This guide will focus on this compound and its derivatives, such as di-tert-butylchlorosilane (B1588140) and di-tert-butylsilyl bis(trifluoromethanesulfonate), as reagents that exemplify the strategic use of steric hindrance.

Quantifying the Effects: Data Presentation

While direct quantitative comparisons of reaction rates with less hindered silanes are sparse in the literature, the steric effects of the di-tert-butylsilyl group are evident from the selective transformations it enables. The following tables summarize key physical properties and the observed selectivity in various applications.

Table 1: Physical and Spectroscopic Properties of this compound and Derivatives

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | 29Si NMR (CDCl3, δ ppm) |

| This compound | [(CH3)3C]2SiH2 | 144.33 | 129-130 | 0.729 | 1.420 | 3.44 (septet, 2H), 1.02 (d, 18H) | 27.5, 20.9 | -20.1 |

| Di-tert-butylchlorosilane | [(CH3)3C]2SiHCl | 178.77 | 82-85 / 45 mmHg | 0.880 | 1.441 | 4.15 (s, 1H), 1.06 (s, 18H) | 27.2, 22.3 | Not readily available |

| Di-tert-butyldichlorosilane | [(CH3)3C]2SiCl2 | 213.22 | 196-198 | 0.974 | 1.463 | 1.12 (s, 18H) | 27.0, 24.1 | Not readily available |

| Di-tert-butylsilyl bis(trifluoromethanesulfonate) | [(CH3)3C]2Si(OTf)2 | 422.41 | 73-75 / 0.35 mmHg | 1.352 | 1.398 | Not readily available | Not readily available | Not readily available |

Note: NMR data is compiled from various sources and may vary slightly depending on experimental conditions.

Table 2: Regioselectivity in the Protection of Diols using Di-tert-butylsilyl Derivatives

| Substrate Type | Reagent | Key Selectivity Observed | Typical Yield | Reference |

| 1,2-Diols (internal/primary) | Di-tert-butylchlorosilane, n-BuLi, TMEDA | Selective silylation of the internal hydroxyl group.[1] | 78-93% | Tanino, K.; et al. J. Org. Chem.1998 , 63, 2422-2423. |

| 1,3-Diols (primary/secondary) | Di-tert-butylsilyl bis(trifluoromethanesulfonate) | Forms a cyclic silylene ether, protecting both hydroxyls. | 91% | [2][3] |

| Polyols (e.g., carbohydrates) | Di-tert-butylsilyl bis(trifluoromethanesulfonate) | Formation of cyclic silylene ethers across 1,2-, 1,3-, and 1,4-diols.[4] | High | Corey, E. J.; Hopkins, P. B. Tetrahedron Lett.1982 , 23, 4871-4874. |

Key Applications Driven by Steric Hindrance

The significant steric bulk of the di-tert-butylsilyl group is the primary driver for its utility in a range of synthetic applications.

Selective Protection of Alcohols and Diols

The most prominent application of di-tert-butylsilyl derivatives is the selective protection of hydroxyl groups. Due to the large size of the two tert-butyl groups, the silicon center is highly congested, leading to a pronounced selectivity for less sterically hindered alcohols.

-

Kinetic Resolution: In the presence of a chiral catalyst, the steric bulk of the di-tert-butylsilyl group can be exploited for the kinetic resolution of racemic diols. The catalyst can differentiate between the two enantiomers, leading to the selective silylation of one over the other.

-

Regioselective Protection: In molecules containing multiple hydroxyl groups with varying steric environments, di-tert-butylsilylating agents will preferentially react with the most accessible hydroxyl group. A notable example is the selective silylation of the internal hydroxyl group of a 1,2-diol, a feat not easily achieved with less bulky silylating agents.[1]

-

Cyclic Protection of Diols: Di-tert-butylsilyl bis(trifluoromethanesulfonate) is a highly effective reagent for the protection of 1,2-, 1,3-, and 1,4-diols by forming a cyclic di-tert-butylsilylene derivative.[4] This strategy is particularly valuable in carbohydrate chemistry, where the rigid cyclic system can influence the stereochemical outcome of subsequent glycosylation reactions.[1][5][6]

Control of Stereoselectivity

The steric influence of the di-tert-butylsilyl group extends to controlling the stereochemical outcome of reactions at adjacent centers.

-

Directing Group in Diels-Alder Reactions: By tethering a diene and a dienophile with a di-tert-butylsilylene group, the intramolecular Diels-Alder reaction can be directed to proceed with a high degree of stereoselectivity.[1] The bulky silyl group can favor a specific transition state, leading to the preferential formation of one stereoisomer.

-

Facial Selectivity in Epoxidations: In the epoxidation of an alkene containing a di-tert-butylsilyl ether, the oxidant will preferentially attack from the face opposite to the bulky silyl group, resulting in high diastereoselectivity.[1]

Hydrosilylation Reactions

In hydrosilylation reactions, the addition of a Si-H bond across a double or triple bond, the steric bulk of this compound can influence the regioselectivity of the addition, favoring the placement of the bulky silyl group at the less hindered position of the unsaturated bond.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound and its derivatives.

Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of this compound via a Grignard reaction.

Reaction: H2SiCl2 + 2 (t-BuMgCl) → (t-Bu)2SiH2 + 2 MgCl2

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (a single crystal)

-

tert-Butyl chloride

-

Dichlorosilane (B8785471) (as a solution in an appropriate solvent or condensed gas)

-

Copper(I) cyanide (catalyst)

-

Anhydrous o-xylene

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.05 equivalents relative to dichlorosilane).

-

Add anhydrous THF to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Under an inert atmosphere (nitrogen or argon), slowly add a solution of tert-butyl chloride (1.1 equivalents) in anhydrous THF from the dropping funnel. Maintain the reaction temperature between 40-50 °C.

-

After the addition is complete, stir the mixture at 55 °C for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dichlorosilane:

-

To the freshly prepared Grignard reagent, add a catalytic amount of copper(I) cyanide.

-

Cool the reaction mixture to a suitable temperature (e.g., 0 °C) and slowly introduce dichlorosilane (1.0 equivalent).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by GC-MS.

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether or pentane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation.

-

Selective Protection of a 1,3-Diol using Di-tert-butylsilyl bis(trifluoromethanesulfonate)

This protocol describes the formation of a cyclic di-tert-butylsilylene ether to protect a 1,3-diol.[2][3]

Reaction: R-CH(OH)CH2CH(OH)-R' + (t-Bu)2Si(OTf)2 + 2,6-lutidine → cyclic-(t-Bu)2Si(ORCHR'CH2O) + 2 [2,6-lutidinium][OTf]

Materials:

-

1,3-diol substrate

-

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (t-Bu2Si(OTf)2)

-

2,6-Lutidine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve the 1,3-diol (1.0 equivalent) and 2,6-lutidine (2.5 equivalents) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Silylating Agent:

-

Slowly add di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 equivalents) to the stirred solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting di-tert-butylsilylene ether by flash column chromatography on silica (B1680970) gel.

-

Catalytic Hydrosilylation of an Alkene with this compound

This is a general protocol for the hydrosilylation of a terminal alkene, which can be adapted for this compound.

Reaction: R-CH=CH2 + (t-Bu)2SiH2 --(catalyst)--> R-CH2CH2SiH(t-Bu)2

Materials:

-

Terminal alkene (e.g., 1-octene)

-

This compound

-

Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

-

Anhydrous toluene

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkene (1.0 equivalent) in anhydrous toluene.

-

Add the hydrosilylation catalyst (typically 0.01-1 mol%).

-

-

Addition of Silane:

-

Slowly add this compound (1.1-1.5 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by GC-MS or 1H NMR spectroscopy.

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel.

-

Visualizing Steric Hindrance and Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the steric hindrance effects of this compound.

Caption: Steric hindrance of this compound leading to selective reactions.

Caption: Experimental workflow for the protection of a 1,3-diol.

Caption: General experimental workflow for catalytic hydrosilylation.

Conclusion

The di-tert-butylsilyl group, derived from this compound, is a powerful tool in the arsenal (B13267) of the synthetic chemist. Its significant steric bulk provides a reliable method for achieving high levels of selectivity in a variety of chemical transformations. From the regioselective protection of polyols to the diastereoselective control of complex reactions, the applications of this sterically hindered silane are extensive and impactful. This guide has provided an in-depth overview of the principles governing its reactivity, quantitative data where available, and detailed experimental protocols to facilitate its use in the laboratory. For researchers in drug development and complex molecule synthesis, a thorough understanding of the steric effects of the di-tert-butylsilyl group opens new avenues for strategic and efficient synthetic design.

References

- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gauging the Steric Effects of Silyl Groups with a Molecular Balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE) | 85272-31-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]

Di-tert-butylsilane: A Sterically Hindered Reducing Agent for High Stereoselectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone transformation. The choice of reducing agent is paramount in dictating the outcome of a reaction, particularly when stereoselectivity is a critical consideration. Di-tert-butylsilane, with its bulky tert-butyl groups flanking the silicon atom, has emerged as a valuable tool for chemists seeking to control the stereochemical course of reductions. Its significant steric hindrance allows for facial selectivity in the reduction of prochiral ketones, often favoring the formation of the thermodynamically less stable alcohol isomer. This technical guide provides a comprehensive overview of this compound as a sterically hindered reducing agent, detailing its synthesis, physical and chemical properties, and applications in stereoselective reductions. Emphasis is placed on quantitative data, detailed experimental protocols, and a comparative analysis with other common reducing agents.

Physical and Chemical Properties

This compound is a colorless liquid with a molecular weight of 144.33 g/mol .[1] Key physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 30736-07-3[1] |

| Molecular Formula | C₈H₂₀Si[1] |

| Boiling Point | 129-130 °C[1] |

| Melting Point | -38 °C[1] |

| Density | 0.729 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.42[1] |

It is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3] It is sensitive to moisture and should be stored under an inert atmosphere.[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent with a suitable chlorosilane precursor.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (crystal)

-

tert-Butyl chloride

-

Dichlorosilane (B8785471) (H₂SiCl₂)

-

Copper(I) cyanide (catalyst)

-

o-Xylene (solvent)

Procedure:

-

Preparation of Grignard Reagent: In a 500 mL flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, charge 12.2 g (0.5 mol) of magnesium turnings, 150 mL of anhydrous THF, and a small crystal of iodine.

-

Under a nitrogen atmosphere, add 50.9 g (0.55 mol) of tert-butyl chloride from the dropping funnel at a rate that maintains the internal temperature between 40-50°C.

-

After the addition is complete, continue stirring at 55°C for 1 hour to ensure the complete formation of tert-butylmagnesium chloride.[4]

-

Reaction with Dichlorosilane: In a separate flask, prepare a solution of dichlorosilane in o-xylene.

-

Add a catalytic amount of copper(I) cyanide to the Grignard reagent.

-

Slowly add the dichlorosilane solution to the Grignard reagent at a controlled temperature.

-

After the reaction is complete, the mixture is worked up by quenching with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by fractional distillation.

Stereoselective Reduction of Carbonyl Compounds

The defining characteristic of this compound as a reducing agent is its high degree of steric bulk, which governs the stereochemical outcome of carbonyl reductions. This is particularly evident in the reduction of substituted cyclohexanones, where the approach of the bulky silane (B1218182) is highly directed.

Reduction of Substituted Cyclohexanones

The seminal work by Doyle and West demonstrated the remarkable stereoselectivity of this compound in the acid-catalyzed reduction of substituted cyclohexanones.[5] The bulky di-tert-butylsilyl group preferentially delivers the hydride from the less hindered equatorial face of the cyclohexanone (B45756) ring, leading to the formation of the thermodynamically less stable axial alcohol (cis isomer). This is in stark contrast to less hindered reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride, which typically favor axial attack to yield the more stable equatorial alcohol (trans isomer).[4][6]

Table 1: Stereoselective Reduction of 4-tert-Butylcyclohexanone (B146137) with Various Reducing Agents

| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Reference |

| This compound/CF₃COOH | CH₂Cl₂ | 25 | 67:33 | [7] |

| Triethylsilane/CF₃COOH | CH₂Cl₂ | 25 | Predominantly trans | [7] |

| Sodium Borohydride (NaBH₄) | Ethanol | 25 | 15:85 | [8] |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | 25 | 10:90 | [4] |

| L-Selectride® | THF | -78 | 92:8 | [6] |

Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone with this compound

Materials:

-

4-tert-Butylcyclohexanone

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

Add this compound (1.2 mmol) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid (1.2 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude product.

-

The cis/trans ratio of the resulting 4-tert-butylcyclohexanol (B146172) can be determined by ¹H NMR spectroscopy or gas chromatography (GC).

Reaction Mechanism

The acid-catalyzed reduction of a ketone by this compound proceeds via an ionic mechanism involving a hydride transfer. The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The sterically hindered this compound then delivers a hydride to the activated carbonyl carbon, followed by the formation of a silyl (B83357) ether intermediate. Subsequent workup hydrolyzes the silyl ether to yield the corresponding alcohol.

Caption: Acid-catalyzed reduction of a ketone with this compound.

Comparison with Other Reducing Agents

The choice of reducing agent is critical for achieving the desired selectivity. This compound occupies a unique niche due to its pronounced steric bulk.

Table 2: Comparison of Common Reducing Agents for Carbonyl Compounds

| Reducing Agent | Steric Hindrance | Reactivity | Selectivity | Typical Applications |

| This compound | Very High | Moderate | High stereoselectivity, favors less stable isomer | Stereoselective reduction of cyclic ketones |

| Triethylsilane | Moderate | Moderate | Good for general reductions, less stereoselective | General reduction of aldehydes, ketones, and imines |

| Sodium Borohydride (NaBH₄) | Low | Mild | Chemoselective for aldehydes and ketones | Reduction of aldehydes and ketones in protic solvents |

| Lithium Aluminum Hydride (LiAlH₄) | Low | High | Reduces most carbonyl functional groups | Reduction of esters, amides, carboxylic acids, aldehydes, and ketones |

| L-Selectride® | High | High | High stereoselectivity, favors less stable isomer | Stereoselective reduction of ketones |

Experimental Workflow

The general workflow for a this compound reduction is straightforward and can be adapted for various substrates.

Caption: General experimental workflow for this compound reductions.

Safety and Handling

This compound is a flammable liquid and vapor.[2][3] It should be handled in a well-ventilated fume hood, away from ignition sources.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[2] It is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[2] In case of skin or eye contact, flush with copious amounts of water.[3]

Conclusion

This compound is a powerful and selective reducing agent, particularly valuable for the stereocontrolled reduction of cyclic ketones. Its significant steric hindrance allows for predictable and often high levels of diastereoselectivity, favoring the formation of the thermodynamically less stable alcohol isomer. This unique reactivity profile makes it a valuable addition to the synthetic chemist's toolkit, especially in the context of complex molecule synthesis where precise control of stereochemistry is paramount. By understanding its properties, reactivity, and proper handling, researchers can effectively harness the capabilities of this sterically hindered silane to achieve their synthetic goals.

References

- 1. This compound 97 30736-07-3 [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. odinity.com [odinity.com]

- 5. Doyle Group Publications | College of Sciences | UT San Antonio [sciences.utsa.edu]

- 6. odp.library.tamu.edu [odp.library.tamu.edu]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]

The Enduring Guardian: A Technical Guide to the Stability of Di-tert-butylsilyl Ethers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal (B13267) of hydroxyl-protecting groups, silyl (B83357) ethers stand out for their versatility, ease of installation, and tunable stability. This technical guide provides an in-depth exploration of the stability of di-tert-butylsilyl (DTBS) ethers, a less common but robust member of the silyl ether family. While direct quantitative data on the thermal decomposition of DTBS ethers is scarce in the literature, this guide consolidates available information on silyl ether stability, offering a comprehensive overview for researchers in drug development and other scientific disciplines.

Understanding Silyl Ether Stability: A Framework

The stability of a silyl ether is not an absolute value but rather a function of several interconnected factors. The core principle governing their resilience is the steric and electronic environment around the silicon-oxygen bond.

Key Factors Influencing Silyl Ether Stability:

-

Steric Hindrance: This is the most dominant factor. Bulky substituents on the silicon atom physically obstruct the approach of reagents (e.g., acids, bases, fluoride (B91410) ions) that would cleave the Si-O bond. This steric shield is the primary reason for the enhanced stability of hindered silyl ethers.

-

Electronic Effects: The nature of the substituents on the silicon atom can influence the polarity and strength of the Si-O bond. Electron-withdrawing groups can modulate the reactivity of the silyl ether.

-

Reaction Medium: The stability of a silyl ether is highly dependent on the conditions to which it is exposed. A silyl ether that is stable under basic conditions may be readily cleaved under acidic or fluoride-mediated protocols.

The interplay of these factors dictates the utility of a particular silyl ether in a synthetic strategy, allowing for the selective protection and deprotection of multiple hydroxyl groups within the same molecule.

Caption: Logical relationship of factors governing silyl ether stability.

Comparative Chemical Stability of Silyl Ethers

While specific data for di-tert-butylsilyl ethers is limited, a wealth of information exists for other common silyl ethers. The relative stability generally follows the order of increasing steric hindrance. Given that the di-tert-butylsilyl group is significantly more hindered than the commonly used tert-butyldimethylsilyl (TBDMS) group, it can be inferred that DTBS ethers would exhibit even greater stability.

The following tables summarize the relative rates of cleavage for common silyl ethers under acidic and basic conditions, providing a quantitative framework for comparison.

Table 1: Relative Rates of Acidic Hydrolysis of Silyl Ethers

| Silyl Ether | Relative Rate of Cleavage (vs. TMS=1) |

| TMS (Trimethylsilyl) | 1 |

| TES (Triethylsilyl) | 64 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 |

| TIPS (Triisopropylsilyl) | 700,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |

Table 2: Relative Rates of Basic Hydrolysis of Silyl Ethers

| Silyl Ether | Relative Rate of Cleavage (vs. TMS=1) |

| TMS (Trimethylsilyl) | 1 |

| TES (Triethylsilyl) | 10 - 100 |

| TBDMS (tert-Butyldimethylsilyl) | ~20,000 |

| TBDPS (tert-Butyldiphenylsilyl) | ~20,000 |

| TIPS (Triisopropylsilyl) | 100,000 |

Data compiled from various sources in organic chemistry literature.

Based on these trends, a di-tert-butylsilyl ether would be expected to be exceptionally stable to both acidic and basic hydrolysis, likely surpassing the stability of TBDPS and TIPS ethers.

Thermal Stability of Di-tert-butylsilyl Ethers: An Overview

In a general sense, silyl ethers are known to be thermally robust. For instance, a qualitative statement from a scientific discussion forum suggests that the O-TBDMS group is thermally stable up to at least 230°C under neutral conditions.[1] Given the greater steric hindrance of the di-tert-butylsilyl group, it is reasonable to extrapolate that DTBS ethers would exhibit even higher thermal stability.

Furthermore, studies on polymers incorporating silyl ether linkages in their backbone or as cross-linkers consistently demonstrate exceptional thermal resistance. Poly(silyl ether)s have been reported to show minimal weight loss below 400°C. Similarly, the incorporation of silyl ether-based networks into polydimethylsiloxane (B3030410) (PDMS) elastomers has been shown to increase the temperature of 50% weight loss to as high as 635°C.[2] While these are polymeric systems, the inherent strength of the Si-O bond in a sterically protected environment is a key contributing factor to this high thermal stability.

The thermal decomposition of silyl ethers, when it occurs, is likely to proceed through mechanisms involving the elimination of an alkene (in this case, isobutylene) and the formation of a silanol, a pathway analogous to the pyrolysis of other ethers.

Experimental Protocols for Silyl Ether Cleavage

The conditions required to cleave a silyl ether are an indirect measure of its stability. The following are representative protocols for the deprotection of robust silyl ethers. It is anticipated that the cleavage of a di-tert-butylsilyl ether would require forcing conditions, likely involving strong fluoride reagents.

Protocol 1: Fluoride-Mediated Deprotection of a Hindered Silyl Ether (e.g., TBDPS)

This protocol is a standard method for the cleavage of highly stable silyl ethers and would be a starting point for the deprotection of a DTBS ether.

-

Materials:

-

TBDPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in tetrahydrofuran (B95107) (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

-

Procedure:

-

Dissolve the TBDPS-protected alcohol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of TBAF in THF (typically 1.1 to 2.0 equivalents) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). Due to the high stability, the reaction may require elevated temperatures and/or extended reaction times.

-

Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

-

Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

-

Protocol 2: Acid-Catalyzed Deprotection of a TBDMS Ether

This protocol is effective for less hindered silyl ethers and highlights the conditions under which a more stable ether like a DTBS ether would be expected to remain intact.

-

Materials:

-

TBDMS-protected alcohol

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol.

-

Purify by flash column chromatography on silica gel if necessary.

-

Caption: A generalized experimental workflow for evaluating silyl ether stability.

Conclusion

Di-tert-butylsilyl ethers represent a highly robust class of protecting groups for hydroxyl functionalities. While specific quantitative data on their thermal stability is not extensively documented, their significant steric bulk strongly suggests a thermal stability that surpasses that of other common bulky silyl ethers like TBDMS and TBDPS. Their chemical stability, particularly towards acidic and basic conditions, is inferred to be exceptionally high. The selection of a di-tert-butylsilyl ether as a protecting group would be appropriate for synthetic routes involving harsh reaction conditions where less hindered silyl ethers would be labile. The cleavage of a DTBS group would likely necessitate the use of strong fluoride-based reagents under forcing conditions. Further investigation into the precise thermal decomposition profile of di-tert-butylsilyl ethers would be a valuable contribution to the field of synthetic organic chemistry.

References

An In-depth Technical Guide to the Safety and Handling of Di-tert-butylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Di-tert-butylsilane (CAS RN: 30736-07-3), a sterically-hindered organosilane reagent utilized in organic synthesis, particularly as a reducing agent and for the introduction of a bulky silyl (B83357) protecting group.[1][2] Due to its hazardous properties, a thorough understanding and strict adherence to safety protocols are imperative when handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its high flammability and its potential to cause skin and serious eye irritation.[3][4]

GHS Classification:

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapour)[3][4]

-

Skin Irritation: Category 2 (H315: Causes skin irritation)[3][4]

-

Eye Irritation: Category 2 (H319: Causes serious eye irritation)[3][4]

Signal Word: Danger[3]

Hazard Pictograms:

-

Flame (GHS02)[5]

-

Exclamation Mark (GHS07)

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for designing safe experimental setups.

| Property | Value | References |

| Molecular Formula | C₈H₂₀Si | [7] |

| Molecular Weight | 144.33 g/mol | [5] |

| Appearance | Colorless clear liquid | [7] |

| Boiling Point | 129-130 °C (lit.) | [5][8] |

| Melting Point | -38 °C (lit.) | [5][8] |

| Density | 0.729 g/mL at 25 °C (lit.) | [5][8] |

| Flash Point | -2.22 °C (28.0 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.42 (lit.) | [5][8] |

Toxicological Information

A critical aspect of chemical safety is understanding its toxicity. However, for this compound, there is a significant lack of quantitative toxicological data.

| Toxicity Data | Value | References |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [4][9][10] |

| Skin Corrosion/Irritation | Causes skin irritation. | [3][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3][4] |

| Respiratory or Skin Sensitisation | No information available. | [4][9] |

| Germ Cell Mutagenicity | No information available. | [4] |

| Carcinogenicity | No information available. | [4] |

| Reproductive Toxicity | No information available. | [4] |

Note: The absence of data does not imply that the substance is non-toxic. All necessary precautions should be taken to avoid any direct exposure.

Experimental Protocols for Safe Handling

Given the highly flammable and irritant nature of this compound, all manipulations must be conducted with strict adherence to safety protocols. The following are detailed methodologies for common laboratory procedures.

General Handling and Storage

-

Engineering Controls: All work with this compound must be performed in a certified chemical fume hood to prevent the accumulation of flammable vapors.[11] Use explosion-proof electrical, ventilating, and lighting equipment.[3][6]

-

Inert Atmosphere: While not pyrophoric, it is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture and oxygen, especially for reactions sensitive to these.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][6] Protect from moisture.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, and metals.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure. The following diagram illustrates the logical workflow for selecting the necessary PPE.

Caption: PPE selection workflow for handling this compound.

Protocol for Transferring the Reagent

-

Preparation: Ensure the chemical fume hood is operational and the sash is at the lowest practical height. Assemble and dry all glassware and syringes/cannulas to be used. Purge with an inert gas.

-

Donning PPE: Wear a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., nitrile).[12][13]

-

Inerting the Container: The this compound container should be equipped with a septum. Puncture the septum with a needle connected to a source of inert gas (e.g., a nitrogen bubbler) to create a positive pressure.

-

Transfer: Use a clean, dry syringe or cannula to withdraw the desired amount of the reagent.

-

Dispensing: Slowly dispense the reagent into the reaction vessel, which should also be under an inert atmosphere.

-

Cleaning: Immediately rinse the syringe or cannula with a dry, inert solvent (e.g., hexane (B92381) or toluene). Quench the rinsings by slowly adding them to a separate flask containing a suitable quenching agent like isopropanol (B130326).[13][14]

Protocol for Quenching Excess Reagent and Reaction Workup

Hydrosilanes can react with protic solvents, and while this compound is less reactive than many other silanes, care should be taken during quenching.

-

Cooling: Cool the reaction mixture in an ice bath to dissipate any heat generated during the quench.

-

Initial Quench: Slowly and dropwise, add a less reactive protic solvent such as isopropanol to the cooled reaction mixture with vigorous stirring.[14] Monitor for any signs of an exothermic reaction (e.g., gas evolution, temperature increase).

-

Secondary Quench: Once the initial reaction subsides, a more reactive protic solvent like methanol (B129727) can be slowly added to ensure complete quenching of any remaining reactive species.[14]

-

Final Quench: Finally, slowly add water to the mixture.[14]

-

Workup: Proceed with the standard aqueous workup as required by the specific reaction protocol.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water. Consult a physician.[3][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

Fire and Explosion Hazards

This compound is highly flammable with a low flash point, meaning vapors can ignite at or below room temperature.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Suitable Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Do NOT use water, as it may be ineffective and could potentially spread the flammable liquid.[15]

-

Firefighting Procedures: Evacuate personnel to a safe area. Wear self-contained breathing apparatus (SCBA) and full protective gear. Use a water spray to cool unopened containers.[11]

Accidental Release Measures

The following workflow outlines the appropriate response to a spill.

Caption: Workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately alert personnel in the vicinity of the spill.

-

Control Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, equipment).[11]

-

Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

-

Don PPE: Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a flame-resistant lab coat.

-

Containment: For small spills, contain the liquid using a non-combustible absorbent material such as sand, vermiculite, or a spill pad designed for flammable liquids.[5][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.[7]

-